molecular formula C8H9BrFN B13056560 (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine

Cat. No.: B13056560
M. Wt: 218.07 g/mol
InChI Key: CQRICPAZGLNNEM-YFKPBYRVSA-N
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Description

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of bromine and fluorine atoms on a phenyl ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or through nucleophilic aromatic substitution.

    Chiral Amine Formation: The chiral amine can be synthesized using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and the use of industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form imines or nitriles.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imines, while substitution could result in various functionalized derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potentially as a precursor to pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed study.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Bromo-4-fluorophenyl)ethan-1-amine
  • (S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine
  • (S)-1-(2-Bromo-5-methylphenyl)ethan-1-amine

Uniqueness

(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

(1S)-1-(2-bromo-5-fluorophenyl)ethanamine

InChI

InChI=1S/C8H9BrFN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

CQRICPAZGLNNEM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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